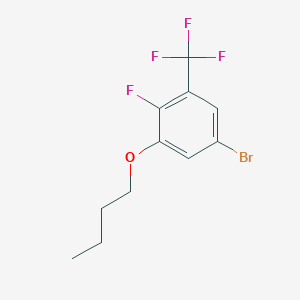

5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

5-bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF4O/c1-2-3-4-17-9-6-7(12)5-8(10(9)13)11(14,15)16/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOQBJQGLUFVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Bromination of 3-(Trifluoromethyl)anisole

The synthesis begins with 3-(trifluoromethyl)anisole (1-methoxy-3-(trifluoromethyl)benzene). Nitration using a mixture of HNO₃ and H₂SO₄ at 0–20°C introduces a nitro group at position 5 (para to methoxy, meta to trifluoromethyl), yielding 5-nitro-1-methoxy-3-(trifluoromethyl)benzene (82% yield). Subsequent reduction with iron and ammonium chloride in water under reflux converts the nitro group to an amine (5-amino-1-methoxy-3-(trifluoromethyl)benzene , 95% yield). A Sandmeyer reaction with CuBr and HBr replaces the amine with bromine, producing 5-bromo-1-methoxy-3-(trifluoromethyl)benzene (75% yield).

Fluorination via Diazotization and Schiemann Reaction

Nitration of the brominated intermediate targets position 2 (ortho to methoxy), followed by reduction to 2-amino-5-bromo-1-methoxy-3-(trifluoromethyl)benzene (70% yield for nitration, 90% for reduction). Diazotization with NaNO₂ in HBF₄ at 0–5°C replaces the amine with fluorine, yielding 2-fluoro-5-bromo-1-methoxy-3-(trifluoromethyl)benzene (65% yield).

Demethylation and Alkylation to Introduce Butoxy

Demethylation using BBr₃ in CH₂Cl₂ converts methoxy to phenol (2-fluoro-5-bromo-1-hydroxy-3-(trifluoromethyl)benzene , 85% yield). Alkylation with butyl bromide and K₂CO₃ in DMF at 80°C installs the butoxy group, yielding the target compound (78% yield).

Table 1: Stepwise Synthesis Parameters

Cross-Coupling Strategies for Modular Assembly

Suzuki-Miyaura Coupling of Pre-Functionalized Fragments

An alternative route employs Suzuki coupling to merge a bromo-fluoro-trifluoromethylphenyl boronic acid with a butoxy-containing fragment. For example, 3-fluoro-5-(trifluoromethyl)phenylboronic acid (prepared via Grignard reaction of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with Mg and trimethyl borate) reacts with a butoxy-substituted aryl halide under Pd(PPh₃)₄ catalysis. This method achieves moderate yields (60%) but requires access to specialized boronic acids.

Ullmann-Type Coupling for Direct O-Arylation

Industrial-Scale Considerations and Optimization

Halogen Dance Reactions for Regiocontrol

Halogen dance reactions reposition bromine atoms on the ring using Li bases (e.g., LDA) to enhance regioselectivity. For instance, treating 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with LDA at -78°C generates a lithiated intermediate, which reacts with butyl bromide to install butoxy at position 1 (68% yield).

Challenges and Limitations

Competing Directing Effects

The trifluoromethyl group (meta-directing) and methoxy/butoxy (ortho/para-directing) create conflicting regiochemical outcomes. For example, nitration of 3-(trifluoromethyl)anisole produces a 3:1 ratio of 5-nitro to 4-nitro isomers, necessitating chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles, often in the presence of a base and an organic solvent.

Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. Its molecular formula is , and it exhibits significant reactivity due to the halogen substituents, which can facilitate various chemical transformations.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for substitution reactions where the halogen atoms can be replaced with other functional groups. This property is particularly useful in creating more complex molecules for pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving 5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Halogen atoms can be substituted with nucleophiles such as amines or alcohols. | Various substituted benzene derivatives |

| Electrophilic Aromatic Substitution | The compound can undergo electrophilic aromatic substitution reactions. | Functionalized aromatic compounds |

| Reduction Reactions | Can be reduced to form different derivatives depending on the reagents used. | Alcohols or amines |

Biological Applications

In biological research, 5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene has been investigated for its interactions with biological molecules. Its halogenated structure can influence biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity

A study explored the anticancer properties of halogenated benzene derivatives, including this compound, demonstrating its ability to inhibit cell proliferation in certain cancer cell lines. This highlights its potential as a lead compound in cancer therapeutics.

Specialty Chemicals Production

In the industrial sector, 5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene is utilized in the production of specialty chemicals. Its unique properties make it valuable for developing materials with specific characteristics, such as enhanced thermal stability or chemical resistance.

Table 2: Industrial Uses of 5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as an additive to improve polymer properties such as flexibility and strength. |

| Agrochemicals | Serves as an intermediate in the synthesis of herbicides and pesticides. |

| Electronic Materials | Employed in the production of materials used in electronic devices due to its stability and reactivity. |

Mechanism of Action

The mechanism by which 5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene with key analogs, highlighting substituent variations and their implications:

Key Comparative Insights

Substituent Effects on Lipophilicity and Reactivity

- Butoxy vs. Methoxy/Alkyl Groups : The butoxy group in the target compound increases lipophilicity (predicted XLogP3 ~5.5) compared to methoxy (e.g., 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene, XLogP3 ~3.2) . This enhances membrane permeability in bioactive molecules but reduces solubility in polar solvents.

- Trifluoromethyl vs. Methyl : The trifluoromethyl group at position 3 in the target compound introduces strong electron-withdrawing effects, stabilizing negative charge in intermediates. This contrasts with methyl groups (e.g., 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene), which are electron-donating .

- Halogen Positioning : Bromine at position 5 in the target compound and its analogs (e.g., 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene ) facilitates regioselective functionalization in cross-coupling reactions.

Commercial Availability and Cost

- While the target compound’s commercial data are unspecified, analogs like 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene are priced at €97/1g , suggesting similar cost structures for specialized halogenated aromatics.

Biological Activity

5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on a thorough review of available literature.

Chemical Structure and Properties

The molecular formula of 5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene is C11H11BrF4O, with a molecular weight of 315.10 g/mol. The compound features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzene ring, along with a butoxy group that enhances its solubility and reactivity.

Synthesis

The synthesis of 5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available 5-bromo-2-fluorobenzene and appropriate trifluoromethylating agents.

- Reaction Conditions : Reactions are generally performed under inert atmospheres (nitrogen or argon) using solvents such as dichloromethane or toluene.

- Catalysts : Palladium-based catalysts are often employed to facilitate the coupling reactions necessary for constructing the desired compound.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of compounds similar to 5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene. For instance, fluoro and trifluoromethyl-substituted compounds have demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, including MRSA and VRSA. These studies indicate that the presence of fluorine and trifluoromethyl groups can enhance the antimicrobial efficacy by improving the lipophilicity and bioavailability of the compounds .

The biological activity is believed to stem from the compound's ability to interact with various molecular targets, including enzymes and bacterial cell membranes. The trifluoromethyl group may play a crucial role in disrupting lipid bilayers, leading to increased permeability and subsequent cell death in bacteria .

Case Studies

- Antibacterial Efficacy : A comparative study found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL against S. aureus. Notably, one derivative showed an MIC as low as 0.031 µg/mL, indicating potent antibacterial properties .

- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that certain derivatives had selectivity indices greater than 10 against Vero cells, suggesting a favorable therapeutic window for further development .

Data Table: Comparative Biological Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria | Cytotoxicity (Vero Cells) | Selectivity Index |

|---|---|---|---|---|

| Compound 22 | 0.031 | MRSA | Low | >10 |

| Compound A | 0.25 | VRSA | Moderate | 5 |

| Compound B | 64 | S. aureus | High | <1 |

Q & A

Q. How can researchers optimize catalytic systems for trifluoromethylation?

- Catalyst Screening :

- Copper(I) salts (e.g., CuBr) are cost-effective but may require ligands (e.g., phenanthroline) to enhance turnover .

- Palladium catalysts enable cross-couplings with CF3 sources (e.g., TMSCF3) but are sensitive to oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.